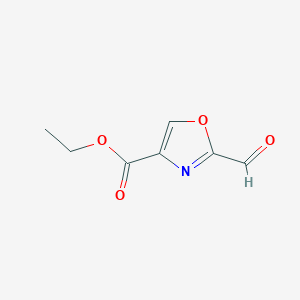

Ethyl 2-formyloxazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-formyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-2-11-7(10)5-4-12-6(3-9)8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCVOQPMHVWBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442013 | |

| Record name | Ethyl 2-formyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181633-60-3 | |

| Record name | Ethyl 2-formyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-formyl-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 2-formyloxazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for ethyl 2-formyloxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the construction of the core oxazole ring system to form ethyl oxazole-4-carboxylate, followed by a regioselective formylation at the C-2 position. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate replication and further investigation.

I. Synthesis Pathway Overview

The synthesis of this compound is achieved through two primary stages:

-

Formation of the Oxazole Ring: Synthesis of the precursor, ethyl oxazole-4-carboxylate. This can be accomplished through established methods such as the Robinson-Gabriel synthesis or the Van Leusen oxazole synthesis.

-

Formylation of the Oxazole Ring: Introduction of a formyl group at the C-2 position of the ethyl oxazole-4-carboxylate precursor. The Vilsmeier-Haack reaction is a suitable and effective method for this transformation.

The overall synthetic scheme is depicted below:

Figure 1: Overall synthesis pathway for this compound.

II. Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for the products.

Step 1: Synthesis of Ethyl oxazole-4-carboxylate

Two effective methods for the synthesis of the ethyl oxazole-4-carboxylate precursor are presented below.

Method A: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone.

Figure 2: Workflow for the Robinson-Gabriel synthesis.

Experimental Protocol:

A detailed protocol for the Robinson-Gabriel synthesis of ethyl oxazole-4-carboxylate is as follows:

-

To a solution of ethyl 2-(formamido)acetoacetate (1 equivalent) in a suitable solvent such as toluene or dioxane, a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) (1.2 equivalents) is added cautiously at 0 °C.

-

The reaction mixture is then heated to reflux (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 2-4 hours).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.

-

The aqueous layer is neutralized with a base, such as sodium bicarbonate, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure ethyl oxazole-4-carboxylate.

Method B: Van Leusen Oxazole Synthesis

The Van Leusen reaction provides an alternative route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).

Figure 3: Workflow for the Van Leusen oxazole synthesis.

Experimental Protocol:

A general procedure for the Van Leusen synthesis of ethyl oxazole-4-carboxylate is as follows:

-

To a solution of ethyl glyoxalate (1 equivalent) and tosylmethyl isocyanide (TosMIC) (1 equivalent) in a polar aprotic solvent like methanol or dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃) (2 equivalents) is added.

-

The reaction mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by TLC.

-

Once the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The residue is purified by silica gel chromatography to yield ethyl oxazole-4-carboxylate.

Quantitative Data for Ethyl oxazole-4-carboxylate:

| Property | Value |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.12 g/mol |

| Appearance | Colorless to pale yellow solid or liquid |

| Melting Point | 48-51 °C |

| Boiling Point | 101-103 °C at 14 mmHg |

| Typical Yield | 60-80% |

| ¹H NMR (CDCl₃, 400 MHz) δ | 8.25 (s, 1H), 7.95 (s, 1H), 4.38 (q, J=7.1 Hz, 2H), 1.38 (t, J=7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 162.5, 151.0, 138.5, 130.0, 61.0, 14.3 |

| IR (KBr, cm⁻¹) ν | 3140, 1730, 1580, 1240, 1100 |

| MS (ESI) | m/z 142.05 [M+H]⁺ |

Step 2: Vilsmeier-Haack Formylation of Ethyl oxazole-4-carboxylate

This step introduces the formyl group at the C-2 position of the oxazole ring. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the formylating agent.

Figure 4: Workflow for the Vilsmeier-Haack formylation.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), phosphorus oxychloride (POCl₃) (1.5 equivalents) is added dropwise to ice-cold dimethylformamide (DMF) (used as both reagent and solvent) with stirring. The Vilsmeier reagent is allowed to form over 30 minutes.

-

A solution of ethyl oxazole-4-carboxylate (1 equivalent) in DMF is then added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours (typically 4-8 hours) and the progress is monitored by TLC.

-

Upon completion, the reaction is quenched by pouring it slowly onto crushed ice and a saturated aqueous solution of sodium bicarbonate.

-

The resulting mixture is stirred until the hydrolysis of the intermediate iminium salt is complete.

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data for this compound:

| Property | Value |

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 95-98 °C |

| Typical Yield | 50-70% |

| ¹H NMR (CDCl₃, 400 MHz) δ | 9.85 (s, 1H), 8.40 (s, 1H), 4.42 (q, J=7.2 Hz, 2H), 1.40 (t, J=7.2 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 184.0, 161.8, 158.0, 145.0, 132.0, 61.5, 14.2 |

| IR (KBr, cm⁻¹) ν | 3120, 2850, 1735, 1690, 1590, 1250 |

| MS (ESI) | m/z 170.04 [M+H]⁺ |

III. Conclusion

This guide outlines a reliable and reproducible two-step synthesis of this compound. The presented methodologies, the Robinson-Gabriel and Van Leusen syntheses for the precursor, followed by the Vilsmeier-Haack formylation, offer flexibility in the preparation of this valuable heterocyclic building block. The detailed experimental protocols and comprehensive quantitative data provided herein are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery in their efforts to synthesize and explore the potential of this and related oxazole derivatives.

"Ethyl 2-formyloxazole-4-carboxylate" chemical properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on Ethyl 2-formyloxazole-4-carboxylate (CAS 181633-60-3) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data for the specified compound and closely related analogs, supplemented with established principles of organic chemistry.

Core Chemical Properties

Data for this compound is sparse. To provide a useful reference, the properties of the parent compound, Ethyl oxazole-4-carboxylate, are presented below as a baseline for estimation.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (CAS 181633-60-3) | Ethyl oxazole-4-carboxylate (CAS 23012-14-8) |

| Molecular Formula | C₇H₇NO₄ | C₆H₇NO₃[1][2][3] |

| Molecular Weight | 169.13 g/mol | 141.12 g/mol [2][3] |

| Appearance | Not specified | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid[1][2] |

| Melting Point | Not specified | 48°C[2] |

| Boiling Point | Not specified | 101°C at 14 mmHg[2] |

| Density | Not specified | 1.177 g/mL at 25°C[2] |

| Refractive Index | Not specified | n20/D 1.467[2] |

| Solubility | Not specified | Soluble in organic solvents, limited solubility in water[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocyclic compounds. The oxazole ring is sufficiently activated for this transformation to occur, likely at the C2 position due to the directing effects of the ring oxygen and the electron-withdrawing nature of the carboxylate group at C4.

Experimental Protocol (Hypothetical):

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) (3 equivalents) in anhydrous dichloromethane to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) to the cooled DMF solution with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Addition of Starting Material: Dissolve Ethyl oxazole-4-carboxylate (1 equivalent) in anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent solution at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50°C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.

-

Workup: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound.

Spectral Data

Specific spectral data (NMR, IR, MS) for this compound are not available. For the related compound, Ethyl oxazole-4-carboxylate, general spectral information can be found through chemical suppliers.

Biological Activity and Potential Applications

While no biological activities have been documented for this compound, the oxazole scaffold is a prominent feature in many biologically active compounds. Derivatives of oxazole have been investigated for a range of therapeutic applications.

-

Anticancer: Many natural products and synthetic compounds containing an oxazole ring have demonstrated cytotoxic activity against various cancer cell lines.

-

Antimicrobial: The oxazole moiety is present in several antibiotics and has been a target for the development of new antibacterial and antifungal agents.

-

Anti-inflammatory: Certain oxazole derivatives have shown potential as anti-inflammatory agents.

-

Antiviral: Some studies have explored oxazole-containing compounds for their antiviral properties.

The introduction of a formyl group at the C2 position of the oxazole ring in this compound provides a reactive handle for further chemical modifications, making it a potentially valuable building block in medicinal chemistry for the synthesis of more complex molecules with diverse biological activities.

Conclusion

This compound is a chemical entity with limited available data. This guide has provided a summary of its known information and inferred properties and potential synthetic routes based on the chemistry of related oxazole compounds. The presence of both an ester and a formyl group on the oxazole core suggests that this compound could serve as a versatile intermediate for the synthesis of more complex, potentially bioactive molecules. Further research is required to fully characterize its chemical properties, develop efficient synthetic methods, and explore its biological potential.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Ethyl oxazole-4-carboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Ethyl oxazole-4-carboxylate | CAS: 23012-14-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

An In-depth Technical Guide on Ethyl 2-formyloxazole-4-carboxylate

CAS Number: 181633-60-3

This technical guide provides a comprehensive overview of Ethyl 2-formyloxazole-4-carboxylate, a heterocyclic organic compound of interest to researchers and professionals in drug development and organic synthesis. While specific data for this compound is limited in publicly available literature, this guide synthesizes information on its core structure, plausible synthetic routes, and potential applications by drawing parallels with closely related analogues.

Chemical Structure and Properties

This compound features an oxazole ring substituted with a formyl group at the 2-position and an ethyl carboxylate group at the 4-position. The presence of these functional groups imparts a unique chemical reactivity, making it a potentially valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties of Structurally Similar Compounds

Due to the limited availability of specific experimental data for this compound, the following table presents data for analogous compounds to provide a comparative context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Ethyl 2-aminothiazole-4-carboxylate | 5398-36-7 | C6H8N2O2S | 172.20 | 177-181 |

| Ethyl 2-bromothiazole-4-carboxylate | 100367-77-9 | C6H6BrNO2S | 236.09 | 67-71 |

| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 | C14H13NO4S | 291.32 | 116 |

Data sourced from publicly available chemical databases.

Plausible Synthetic Methodologies

The synthesis of this compound is not well-documented in readily accessible scientific literature. However, based on established organic chemistry principles for the synthesis of substituted oxazoles, a plausible synthetic pathway can be proposed. A common route to the oxazole-4-carboxylate core involves the cyclization of a serine-derived intermediate. The introduction of the formyl group at the 2-position could be a subsequent step or integrated into the initial cyclization.

Proposed Experimental Protocol: Two-Step Synthesis from a Precursor

This hypothetical protocol is based on general methods for oxazole synthesis and subsequent formylation.

Step 1: Synthesis of Ethyl oxazole-4-carboxylate

-

Materials: Diethyl bromomalonate, formamide, polyphosphoric acid.

-

Procedure: A mixture of diethyl bromomalonate and an excess of formamide is heated. The resulting intermediate is then cyclized using a dehydrating agent such as polyphosphoric acid to yield Ethyl oxazole-4-carboxylate. The crude product is purified by column chromatography.

Step 2: Formylation at the 2-position

-

Materials: Ethyl oxazole-4-carboxylate, a suitable formylating agent (e.g., Vilsmeier-Haack reagent prepared from DMF and POCl₃), and a non-polar solvent.

-

Procedure: To a solution of Ethyl oxazole-4-carboxylate in an appropriate solvent, the formylating reagent is added dropwise at a controlled temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product, this compound, is extracted and purified.

Diagram 1: Proposed Synthesis Workflow

Caption: A potential two-step synthesis route to this compound.

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its potential utility as a versatile scaffold in drug discovery. The oxazole ring is a common feature in many biologically active compounds and natural products. The formyl group provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Potential Roles:

-

Intermediate for Lead Compound Synthesis: The aldehyde functionality can be readily converted into other functional groups, such as amines, alcohols, or carboxylic acids, enabling the exploration of structure-activity relationships (SAR).

-

Fragment-Based Drug Design: The molecule itself could serve as a fragment for screening against biological targets.

-

Precursor to Bioactive Molecules: The oxazole core is found in compounds with a wide range of activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Diagram 2: Logical Relationships in Drug Discovery

Caption: A conceptual workflow illustrating the potential use of the title compound in a drug discovery program.

Conclusion

This compound, CAS number 181633-60-3, represents a chemical entity with significant potential for applications in synthetic and medicinal chemistry. While direct experimental data remains scarce, this guide has provided a plausible framework for its synthesis and has highlighted its potential as a valuable building block in the development of novel therapeutic agents. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility.

An In-depth Technical Guide to Ethyl 2-formyloxazole-4-carboxylate and a Structurally Related Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of "Ethyl 2-formyloxazole-4-carboxylate." Due to the limited availability of experimental data for this specific molecule, this document also presents a comprehensive analysis of a structurally related and well-documented analogue, "Ethyl 2-aminothiazole-4-carboxylate," to serve as a valuable reference for researchers in the field.

This compound: An Overview

This compound (CAS No. 181633-60-3) is a heterocyclic organic compound. While detailed experimental data remains scarce in peer-reviewed literature, a summary of its basic chemical properties is presented below.

Chemical Properties and Data

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and have not been experimentally verified.

| Property | Value | Source |

| CAS Number | 181633-60-3 | - |

| Molecular Formula | C₇H₇NO₄ | - |

| Molecular Weight | 169.13 g/mol | - |

| Predicted Boiling Point | 282.9 ± 32.0 °C | - |

| Predicted Density | 1.285 ± 0.06 g/cm³ | - |

Molecular Structure

The molecular structure of this compound is characterized by an oxazole ring substituted with a formyl group at the 2-position and an ethyl carboxylate group at the 4-position.

Spectroscopic and Structural Elucidation of Ethyl 2-formyloxazole-4-carboxylate: A Technical Guide

Introduction

Predicted Spectroscopic Data

The structural formula of Ethyl 2-formyloxazole-4-carboxylate is C7H7NO4, with a monoisotopic mass of 169.0375 Da.[1] Based on its structure, the following spectroscopic data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

-

Oxazole Ring Proton (H5): A singlet is expected for the proton at the C5 position of the oxazole ring. Its chemical shift would likely be in the downfield region, typically between δ 8.0 and 8.5 ppm, due to the deshielding effect of the electronegative oxygen and nitrogen atoms in the aromatic ring.

-

Formyl Proton (-CHO): The aldehyde proton is highly deshielded and is expected to appear as a singlet in the δ 9.5-10.5 ppm region.

-

Ethyl Ester Protons (-OCH₂CH₃): The ethyl group will present as a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene quartet is expected around δ 4.3-4.5 ppm, influenced by the adjacent oxygen atom. The methyl triplet will likely appear further upfield, around δ 1.3-1.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | Singlet | 1H | -CHO |

| ~8.0-8.5 | Singlet | 1H | Oxazole H5 |

| ~4.3-4.5 | Quartet | 2H | -OCH₂CH₃ |

| ~1.3-1.5 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

-

Carbonyl Carbons: Two carbonyl carbons are present: the formyl carbon and the ester carbonyl carbon. The formyl carbon is expected to resonate at a highly deshielded position, around δ 180-190 ppm. The ester carbonyl carbon should appear in the range of δ 160-170 ppm.

-

Oxazole Ring Carbons: The C2 and C4 carbons of the oxazole ring, being attached to heteroatoms, will be in the downfield region. C2, bonded to both nitrogen and the formyl group, is predicted to be around δ 155-165 ppm. C4, attached to the ester group, is expected in a similar region, possibly slightly more upfield. The C5 carbon will likely be found around δ 110-120 ppm.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂-) is expected around δ 60-65 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, around δ 14-16 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~180-190 | -CHO |

| ~160-170 | -COOCH₂CH₃ |

| ~155-165 | Oxazole C2 |

| ~150-160 | Oxazole C4 |

| ~110-120 | Oxazole C5 |

| ~60-65 | -OCH₂CH₃ |

| ~14-16 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

C=O Stretching: Strong absorption bands are expected for the two carbonyl groups. The formyl C=O stretch typically appears around 1700-1720 cm⁻¹. The ester C=O stretch is expected at a higher frequency, around 1720-1740 cm⁻¹.

-

C-H Stretching: The aldehydic C-H stretch usually shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The sp² C-H stretch of the oxazole ring is expected just above 3000 cm⁻¹, while the sp³ C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.

-

C-O Stretching: The C-O stretching vibrations of the ester group will likely produce strong bands in the 1100-1300 cm⁻¹ region.

-

C=N Stretching: The C=N stretching of the oxazole ring is expected in the 1600-1680 cm⁻¹ region.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Weak | C-H stretch (oxazole) |

| ~2900-3000 | Medium | C-H stretch (alkyl) |

| ~2720, ~2820 | Weak | C-H stretch (aldehyde) |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1700-1720 | Strong | C=O stretch (aldehyde) |

| ~1600-1680 | Medium | C=N stretch (oxazole) |

| ~1100-1300 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is approximately 169.04 g/mol . High-resolution mass spectrometry (HRMS) would show this peak at the exact mass of 169.0375.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) from the ester, leading to a fragment at m/z 124. Loss of the entire ethyl ester group (-COOCH₂CH₃, m/z 73) would result in a fragment at m/z 96. Loss of the formyl group (-CHO, m/z 29) could also be observed, leading to a fragment at m/z 140.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 169 | [M]⁺ (Molecular Ion) |

| 140 | [M - CHO]⁺ |

| 124 | [M - OCH₂CH₃]⁺ |

| 96 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may need to be optimized for specific equipment and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[3]

-

Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[3]

-

If necessary, filter the solution to remove any particulate matter.[3]

-

-

Instrumentation: Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurements.[4]

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For this compound, positive ion mode is likely to be more informative.

-

Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. For high-resolution data, ensure the instrument is capable of and calibrated for accurate mass measurements.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 2-formyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodology for the preparation of Ethyl 2-formyloxazole-4-carboxylate. This compound is a valuable intermediate in medicinal chemistry and drug development, and a clear understanding of its synthesis is crucial for researchers in the field. This document details the most common and effective synthetic route, including a step-by-step experimental protocol and expected quantitative data.

Core Synthesis Strategy: An Overview

The most prevalent and efficient method for the synthesis of this compound involves the formylation of a readily available precursor, Ethyl 2-aminooxazole-4-carboxylate . The key transformation is the introduction of a formyl group (-CHO) onto the amino substituent of the oxazole ring. This is typically achieved through an electrophilic substitution reaction known as the Vilsmeier-Haack reaction .

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF) , and a halogenating agent, typically phosphoryl chloride (POCl₃) .[1] The resulting electrophilic iminium salt then reacts with the electron-rich 2-aminooxazole ring to yield the desired formylated product.[2][3]

Starting Materials

The primary starting material for this synthesis is Ethyl 2-aminooxazole-4-carboxylate . This compound is commercially available from various chemical suppliers. Its synthesis is generally achieved through the condensation of ethyl glyoxalate and cyanamide or related reagents.

| Starting Material | CAS Number | Molecular Formula | Key Suppliers |

| Ethyl 2-aminooxazole-4-carboxylate | 177760-52-0 | C₆H₈N₂O₃ | Sigma-Aldrich, etc. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Major chemical suppliers |

| Phosphoryl chloride (POCl₃) | 10025-87-3 | Cl₃OP | Major chemical suppliers |

Synthetic Pathway

The overall synthetic transformation can be depicted as a one-step formylation reaction.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a detailed experimental protocol for the synthesis of this compound based on analogous procedures for the formylation of similar heterocyclic amines.[3]

1. Preparation of the Vilsmeier Reagent:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add phosphoryl chloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

2. Formylation Reaction:

-

Dissolve Ethyl 2-aminooxazole-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Vilsmeier-Haack reactions on similar substrates.[3]

| Parameter | Value |

| Reactant Ratios | |

| Ethyl 2-aminooxazole-4-carboxylate | 1.0 equivalent |

| Phosphoryl chloride (POCl₃) | 1.2 equivalents |

| N,N-Dimethylformamide (DMF) | 3.0 equivalents (and as solvent) |

| Reaction Conditions | |

| Temperature | 0-5 °C initially, then room temperature |

| Reaction Time | 2-4 hours |

| Product Information | |

| Expected Yield | 70-85% |

| Physical Appearance | Expected to be a solid |

| Purification Method | Column Chromatography (Silica Gel) |

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis of this compound from its amino precursor via the Vilsmeier-Haack reaction. The provided experimental protocol and workflow diagrams offer a clear and concise guide for researchers in the field of medicinal chemistry and drug development. Adherence to the described procedures should enable the efficient and successful synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Formation of Ethyl 2-formyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the probable mechanism for the synthesis of ethyl 2-formyloxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The core of this synthesis is the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic systems.

Introduction

Oxazole derivatives are a critical class of heterocyclic compounds frequently incorporated into the structure of pharmacologically active molecules. The introduction of a formyl group at the C2 position of the oxazole ring, as in this compound, provides a versatile chemical handle for further molecular elaboration, making it a valuable intermediate in the synthesis of complex drug candidates. This guide will focus on the mechanistic pathway of its formation, predicated on the well-established Vilsmeier-Haack reaction, and provide a representative experimental protocol.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The synthesis of this compound is achieved through the electrophilic formylation of ethyl oxazole-4-carboxylate. The key to this transformation is the in-situ generation of the Vilsmeier reagent, a potent electrophile, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃)[1][2].

The reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent[1].

-

Electrophilic Aromatic Substitution: The electron-rich oxazole ring of ethyl oxazole-4-carboxylate attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final aldehyde product[1].

The C2 position of the oxazole ring is the most electron-rich and sterically accessible site for electrophilic attack, leading to the regioselective formation of the 2-formyl derivative.

Signaling Pathway Diagram

Caption: General mechanism of the Vilsmeier-Haack formylation.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants & Stoichiometry | ||

| Ethyl oxazole-4-carboxylate | 1.0 eq | - |

| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 eq | General Practice |

| N,N-Dimethylformamide (DMF) | 3.0 - 5.0 eq (or as solvent) | General Practice |

| Reaction Conditions | ||

| Temperature | 0 °C to 80 °C | [3] |

| Reaction Time | 2 - 24 hours | General Practice |

| Product Characterization | ||

| Expected Yield | 60 - 90% | General Practice |

| Appearance | Crystalline solid or oil | - |

| Molecular Formula | C₇H₇NO₄ | - |

| Molecular Weight | 169.14 g/mol | - |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction. This protocol is based on established procedures for the formylation of electron-rich heterocycles[4].

Materials and Reagents

-

Ethyl oxazole-4-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Reaction Procedure

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a crystalline solid or a viscous oil.

-

Formylation Reaction: Dissolve ethyl oxazole-4-carboxylate (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then heated to a temperature between 40-60 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.

Conclusion

The Vilsmeier-Haack reaction provides a reliable and efficient method for the synthesis of this compound. The reaction proceeds through a well-understood mechanism involving the formation of the electrophilic Vilsmeier reagent and subsequent electrophilic attack on the electron-rich oxazole ring. While specific, published quantitative data for this exact transformation is limited, the general principles of the Vilsmeier-Haack reaction allow for the development of a robust synthetic protocol. This guide serves as a comprehensive resource for researchers and scientists in the field of drug discovery and development, providing the foundational knowledge required for the synthesis and further utilization of this important heterocyclic intermediate.

References

Ethyl 2-formyloxazole-4-carboxylate: A Technical Guide to a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formyloxazole-4-carboxylate is a heterocyclic organic compound featuring a central oxazole ring, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by oxazole derivatives. While specific literature on this compound is limited, this guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and the broader context of the oxazole-4-carboxylate core in drug discovery. This document aims to serve as a valuable resource for researchers interested in exploring the potential of this and related compounds.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 181633-60-3 | Chemical Catalogs |

| Molecular Formula | C₇H₇NO₄ | Chemical Catalogs |

| Molecular Weight | 169.13 g/mol | Chemical Catalogs |

| Appearance | Not specified (likely a solid) | Inferred |

| Solubility | Not specified | Inferred |

Synthetic Methodologies for the Oxazole-4-Carboxylate Core

While a specific, validated protocol for the synthesis of this compound is not detailed in the scientific literature, several established methods for the synthesis of the oxazole ring can be adapted. Two of the most prominent methods are the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles from 2-acylamino ketones.[1][2][3] The reaction proceeds via an intramolecular cyclization followed by dehydration, typically catalyzed by a strong acid such as sulfuric acid.

A generalized experimental protocol for a Robinson-Gabriel type synthesis is as follows:

General Protocol:

-

The starting 2-acylamino ketone is dissolved in a suitable solvent (e.g., glacial acetic acid or dioxane).

-

A dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride, is added cautiously to the solution.

-

The reaction mixture is heated, often to reflux, for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.

-

The precipitated product is collected by filtration, washed with water to remove any residual acid, and then washed with a suitable organic solvent.

-

The crude product is purified by recrystallization or column chromatography to yield the desired oxazole derivative.

dot

Caption: Generalized workflow for the Robinson-Gabriel synthesis of oxazoles.

Van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[4][5][6] This reaction allows for the formation of 5-substituted oxazoles from aldehydes.

General Protocol:

-

A solution of tosylmethyl isocyanide (TosMIC) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

A strong base, such as potassium tert-butoxide or n-butyllithium, is added dropwise to deprotonate the TosMIC.

-

The desired aldehyde, dissolved in the same solvent, is then added slowly to the reaction mixture.

-

The reaction is allowed to proceed at low temperature for a specified time before being gradually warmed to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the target oxazole.

Potential Applications in Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7][8][9][10][11] While there is no specific biological data for this compound, its structural features suggest potential for development in several therapeutic areas. The formyl and ester functional groups provide convenient handles for further chemical modification and the generation of a library of derivatives.

dot

Caption: Logical workflow for the diversification of a core scaffold in drug discovery.

Illustrative Biological Activities of Related Oxazole Derivatives

To provide context for the potential of the this compound scaffold, the following table summarizes the biological activities of some other substituted oxazole derivatives reported in the literature. This data is for illustrative purposes only and does not represent data for this compound itself.

| Oxazole Derivative Class | Biological Activity | Example Reference |

| Substituted 2,5-diaryloxazoles | Anticancer | [10] |

| Oxazole-containing macrocycles | Antifungal | [10] |

| Naphthoxazoles | Antitubercular | [11] |

| Diaryl oxazoles | Anti-inflammatory (COX-2 inhibition) | [11] |

| Amido-linked bis-oxazoles | Antibacterial | [12] |

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. While direct experimental data is scarce, the robust synthetic methodologies available for the oxazole core, combined with the proven track record of oxazole derivatives in medicinal chemistry, highlight its potential as a valuable building block for the development of novel therapeutics. The functional handles present in its structure offer ample opportunities for chemical diversification and the exploration of its biological activity. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential in drug discovery.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. researchgate.net [researchgate.net]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective | Journalasjt [journalajst.com]

- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide on the Safety and Handling of Ethyl 2-formyloxazole-4-carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-formyloxazole-4-carboxylate (CAS No. 181633-60-3) is publicly available. The following information is compiled from the safety profiles of structurally similar compounds and the known hazards of its constituent functional groups (oxazole, aldehyde, and ethyl ester). This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with a thorough risk assessment before handling this chemical.

Hazard Identification and Classification

Based on the analysis of its chemical structure and data from related compounds, this compound is anticipated to present the following hazards. A definitive GHS classification would require experimental data.

Anticipated GHS Hazard Classification (Inferred)

| Hazard Class | Hazard Category | Rationale |

| Acute Toxicity, Oral | Category 4 | A structurally related compound, Ethyl 2-vinyloxazole-4-carboxylate, is classified as H302 (Harmful if swallowed). |

| Eye Damage/Irritation | Category 1 or 2 | The parent oxazole ring is known to cause serious eye damage (H318).[1][2] Aldehydes and ethyl esters are also known eye irritants.[3][4] |

| Skin Corrosion/Irritation | Category 2 | Aldehydes can be irritating to the skin. |

| Flammable Liquids | Category 4 (Combustible) | While the flashpoint is unknown, many organic esters are combustible. Oxazole itself is a flammable liquid.[1][2] |

Anticipated Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318/H319: Causes serious eye damage/serious eye irritation.

-

May be combustible.

Anticipated Precautionary Statements:

| Type | Code | Statement |

| Prevention | P264 | Wash hands and exposed skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Profile (Inferred)

A comprehensive toxicological study for this compound is not available. The toxicological properties are inferred from its functional groups.

-

Aldehyde Group: Aldehydes are known to be reactive electrophiles that can form covalent adducts with biological macromolecules, leading to toxicity.[5][6] They are generally considered toxic and can cause irritation to the skin, eyes, and respiratory tract.[7][8][9]

-

Oxazole Ring: The oxazole moiety is present in various natural products and pharmaceuticals. While the parent compound has known hazards, substituted oxazoles will have varying toxicological profiles.

-

Ethyl Ester Group: Ethyl esters, such as ethyl acetate, can cause irritation to the eyes and skin.[3][4] Inhalation of high concentrations can lead to narcotic effects and central nervous system depression.[3]

Experimental Protocols for Safe Handling

Given the lack of specific experimental protocols for this compound, standard safe handling procedures for fine chemicals in a laboratory setting should be strictly followed.[10][11][12]

3.1 General Handling Workflow

3.2 Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following are minimum recommendations:

| Body Part | Recommended PPE | Specification |

| Eyes/Face | Safety goggles and face shield | Chemical splash goggles (ANSI Z87.1 certified). Face shield when handling larger quantities or when there is a significant splash risk. |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. Change gloves frequently and after any contamination. |

| Body | Laboratory coat | Flame-retardant lab coat. |

| Respiratory | Respirator (if necessary) | If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |

3.3 Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended for all operations.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting and Accidental Release Measures

5.1 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic gases such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

5.2 Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, labeled container for disposal.

-

Cleanup: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[13][14][15][16][17]

Storage and Disposal

6.1 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

6.2 Disposal

Chemical waste must be disposed of in accordance with all applicable regulations.[13][14][15][16][17]

-

Waste Identification: This material may be classified as hazardous waste.

-

Disposal Method: Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of down the drain or in regular trash.

Logical Relationship of Disposal Protocol

References

- 1. echemi.com [echemi.com]

- 2. 噁唑 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. alphatecsystems.com [alphatecsystems.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. somatco.com [somatco.com]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. gz-supplies.com [gz-supplies.com]

- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]

- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]

- 15. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]

- 16. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 17. essex.ac.uk [essex.ac.uk]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-formyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical property data for Ethyl 2-formyloxazole-4-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide also includes predicted values and general experimental protocols for the determination of its key physical properties.

Core Physical Properties

| Physical Property | Value | Data Type |

| Melting Point | Not available | - |

| Boiling Point | 282.9 ± 32.0 °C | Predicted |

Note: The predicted boiling point is computationally derived and should be used as an estimation pending experimental verification.

For comparative purposes, the experimentally determined physical properties of the closely related compound, Ethyl oxazole-4-carboxylate (CAS No. 23012-14-8), are provided below:

| Physical Property | Value |

| Melting Point | 48 °C |

| Boiling Point | 101 °C at 14 mmHg |

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for the experimental determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids and relies on the principle of observing the temperature range over which the solid transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder.

-

Loading the Capillary Tube: The capillary tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Microscale Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample with the open end down.

-

Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: The assembly is immersed in a heating bath and heated gently.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until the bubbling is continuous and then the heat source is removed.

-

Measurement: The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Logical Workflow: Synthesis of Substituted Oxazoles

While a specific signaling pathway involving this compound is not documented, a logical workflow for its synthesis or the synthesis of related substituted oxazoles can be illustrated. The following diagram represents a generalized synthetic pathway for the functionalization of an oxazole core, a common procedure in medicinal chemistry for generating novel compounds for drug discovery.

Caption: Generalized workflow for the synthesis of substituted oxazole derivatives.

An In-depth Technical Guide on the Solubility of Ethyl 2-formyloxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available information regarding the solubility of Ethyl 2-formyloxazole-4-carboxylate. Extensive searches of scientific literature and chemical databases did not yield quantitative solubility data. The information presented herein is derived from qualitative descriptions found in synthesis and purification protocols.

Introduction

This compound is an organic compound that appears as an off-white solid.[1] Its utility as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry, necessitates a thorough understanding of its physical and chemical properties.[1][2] Among these, solubility is a critical parameter for its handling, purification, and reaction chemistry. This guide consolidates the available qualitative information on the solubility of this compound in various organic solvents.

Qualitative Solubility Data

| Solvent/Solvent System | Solubility Indication | Context of Use |

| Ethyl Acetate / Petroleum Ether | Soluble | Used as an eluent in column chromatography for purification.[1][2] |

| Methanol | Soluble | Used as a reaction solvent.[1] |

| Toluene | Soluble | Used as a reaction solvent.[2] |

| Dichloromethane (DCM) | Soluble | Used for extraction. |

| Dioxane / Water | Soluble in the mixture | Used as a reaction solvent system.[3] |

| Dimethylformamide (DMF) | Soluble | Used as a reaction solvent.[1] |

This information suggests that this compound possesses a degree of polarity that allows for its dissolution in a range of common organic solvents, from the moderately polar ethyl acetate to the more polar methanol and DMF. Its solubility in mixtures of ethyl acetate and petroleum ether is particularly noteworthy as it forms the basis of its chromatographic purification.

Experimental Protocols: Purification via Column Chromatography

The following protocols, adapted from patent literature, describe the purification of this compound, providing practical insights into its solubility behavior.

Protocol 1: Column Chromatography with 30% Ethyl Acetate in Petroleum Ether [1]

-

Adsorbent: Silica gel (60-120 mesh).

-

Eluent: A mixture of 30% ethyl acetate in petroleum ether.

-

Procedure: a. The crude product is dissolved in a minimal amount of the eluent or a stronger solvent and adsorbed onto a small amount of silica gel. b. The silica gel with the adsorbed compound is then loaded onto a column packed with silica gel equilibrated with the eluent. c. The column is eluted with the 30% ethyl acetate in petroleum ether mixture. d. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. e. The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound as an off-white solid.

Protocol 2: CombiFlash Chromatography with 45% Ethyl Acetate in Petroleum Ether [2]

-

System: CombiFlash chromatography system.

-

Stationary Phase: 40 g Redisep SiO2 column.

-

Mobile Phase: A gradient or isocratic elution with 45% ethyl acetate in petroleum ether.

-

Procedure: a. The crude product is dissolved in a suitable solvent and loaded onto the column. b. The purification is carried out using the CombiFlash system with the specified mobile phase. c. The fractions containing the product are automatically collected based on UV detection. d. The solvent is evaporated from the product-containing fractions to afford the purified compound.

Visualization of Experimental Workflow

The general workflow for the purification of this compound via column chromatography is depicted in the following diagram.

References

Ethyl 2-formyloxazole-4-carboxylate: An Inquiry into Potential Biological Activity

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical whitepaper addresses the potential biological activity of "Ethyl 2-formyloxazole-4-carboxylate." An exhaustive search of publicly available scientific literature and chemical databases has been conducted to ascertain the pharmacological profile of this specific molecule. The investigation reveals a significant lack of direct experimental data on the biological effects of this compound. Consequently, this document cannot provide quantitative data, detailed experimental protocols, or established signaling pathways for this compound.

However, to provide a valuable perspective for researchers interested in this scaffold, this paper explores the known biological activities of structurally related compounds, specifically derivatives of the oxazole core and other heterocycles featuring a formyl substituent. The bioactivities of these related molecules may offer insights into the potential pharmacological properties of this compound and guide future research directions.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse and potent biological activities.[1][2] The electronic properties and structural rigidity of the oxazole ring make it an attractive component for designing molecules that can interact with various biological targets.[3]

Derivatives of oxazole have been reported to exhibit a broad spectrum of pharmacological effects, including:

-

Antimicrobial Activity: Many oxazole-containing compounds have demonstrated efficacy against various bacterial and fungal strains.[1]

-

Anticancer Properties: The oxazole nucleus is a key component in several cytotoxic agents that inhibit tumor growth.[1]

-

Anti-inflammatory Effects: Certain oxazole derivatives have been shown to modulate inflammatory pathways.[1]

-

Antidiabetic Activity: Some compounds featuring the oxazole scaffold have been investigated for their potential in managing diabetes.[1]

-

Antitubercular Activity: Notably, benzyl 2-phenyloxazole-4-carboxylate has shown activity against Mycobacterium tuberculosis.[1]

The specific substitution pattern on the oxazole ring plays a crucial role in determining the type and potency of the biological activity.[1]

The Significance of the Formyl Group in Bioactive Molecules

The formyl (-CHO) group is a reactive aldehyde functionality that is also present in numerous biologically active molecules. Its ability to act as a hydrogen bond acceptor and to participate in various chemical reactions, including the formation of Schiff bases with primary amines, makes it a significant pharmacophore. Formyl-substituted heterocyclic compounds have been associated with a range of biological activities, including antibacterial properties.[4]

Potential Biological Activity Profile of this compound: An Extrapolation from Related Compounds

Given the absence of direct data for this compound, we can hypothesize its potential biological activities based on the established profiles of its core components: the oxazole ring, the carboxylate ester, and the formyl group.

Potential Antimicrobial and Antifungal Activity

The oxazole scaffold is a well-established feature in antimicrobial agents.[1] The presence of this core in this compound suggests a potential for antibacterial or antifungal properties. For instance, various substituted oxazole derivatives have shown good activity against strains like E. coli and S. aureus.[1] Furthermore, some benzoxazole derivatives have demonstrated selective activity against Gram-positive bacteria and antifungal properties against pathogens like C. albicans.[5]

Potential Anticancer Activity

The oxazole ring is a key structural element in many anticancer compounds.[1] Therefore, it is plausible that this compound could exhibit cytotoxic effects against cancer cell lines. The specific biological targets would, of course, depend on the overall stereoelectronic profile of the molecule.

Role as a Synthetic Intermediate

It is also important to consider that this compound may primarily serve as a versatile synthetic intermediate in the development of more complex bioactive molecules.[6] The formyl and ester functionalities provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries for biological screening.

Future Directions and a Call for Experimental Investigation

The analysis of structurally related compounds provides a rationale for investigating the biological potential of this compound. To move beyond speculation, a systematic experimental evaluation is necessary. The logical workflow for such an investigation is outlined below.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Unveiling Ethyl 2-formyloxazole-4-carboxylate: A Technical Guide to Its Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Oxazole derivatives are a critical class of heterocyclic compounds frequently found in natural products and pharmaceuticals. Their unique structural and electronic properties make them valuable scaffolds in drug design. The presence of both a formyl group and a carboxylate ester within the same oxazole ring, as in Ethyl 2-formyloxazole-4-carboxylate, offers multiple points for chemical modification, rendering it a potentially valuable intermediate for the synthesis of diverse compound libraries. This guide will detail a likely synthetic route, providing researchers with the necessary information to produce this compound in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from readily available starting materials. A plausible and efficient route involves the construction of the oxazole ring followed by the introduction of the formyl group at the 2-position.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous compounds and represent a practical approach to the synthesis of this compound.

Synthesis of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate

This step involves the formation of the oxazole ring from a suitable precursor.

Reaction Scheme:

Caption: Synthesis of the oxazole intermediate.

Procedure:

-

To a solution of ethyl 2-amino-3-oxobutanoate (1 equivalent) in a suitable high-boiling solvent such as toluene or xylene, add glycolaldehyde (1.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 110-140 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate.

Synthesis of this compound

This final step involves the oxidation of the primary alcohol to an aldehyde.

Reaction Scheme:

Caption: Oxidation to the final product.

Procedure:

-

Dissolve Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin periodinane (DMP) (1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Data Presentation